N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

PTPN22 tyrosine phosphatase FAAH

N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 864855-95-8) is a synthetic small molecule belonging to the 1,2,4-thiadiazole class of heterocyclic sulfanyl acetamides, with molecular formula C₁₈H₁₇N₃OS₂ and molecular weight 355.47 g/mol. The compound features a 3-phenyl-1,2,4-thiadiazole core linked via a thioether bridge to an N-(2,3-dimethylphenyl)acetamide moiety.

Molecular Formula C18H17N3OS2
Molecular Weight 355.47
CAS No. 864855-95-8
Cat. No. B2437474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
CAS864855-95-8
Molecular FormulaC18H17N3OS2
Molecular Weight355.47
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3)C
InChIInChI=1S/C18H17N3OS2/c1-12-7-6-10-15(13(12)2)19-16(22)11-23-18-20-17(21-24-18)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,19,22)
InChIKeySDCQWHYTMGMPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 864855-95-8): Research-Grade Procurement and Differentiation Guide


N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 864855-95-8) is a synthetic small molecule belonging to the 1,2,4-thiadiazole class of heterocyclic sulfanyl acetamides, with molecular formula C₁₈H₁₇N₃OS₂ and molecular weight 355.47 g/mol . The compound features a 3-phenyl-1,2,4-thiadiazole core linked via a thioether bridge to an N-(2,3-dimethylphenyl)acetamide moiety. This specific substitution pattern—ortho/ meta-dimethyl substitution on the anilide ring combined with a 3-phenyl group on the thiadiazole—distinguishes it from the more commonly cataloged 2,4-dimethylphenyl isomer (CAS 864855-97-0) and from 4-halo-substituted analogs, and may confer differential lipophilicity, steric, and electronic properties relevant to target binding and physicochemical profiling . The compound is primarily supplied for non-human research use in medicinal chemistry, chemical biology probe development, and structure–activity relationship (SAR) studies .

Why N-(2,3-Dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Cannot Be Replaced by Its 2,4-Dimethylphenyl Isomer or Other In-Class Analogs


Within the 3-phenyl-1,2,4-thiadiazol-5-yl sulfanyl acetamide series, even minor positional changes in the N-aryl substitution can produce substantial shifts in biological activity profiles. A direct comparative study of 1,2,4-triazole and 1,3,4-thiadiazole derivatives demonstrated that moving the dimethyl substitution from the 2,4- to the 2,3-positions on the phenyl ring converts a compound with prominent antioxidant activity into one exhibiting potent urease inhibition, with the 2,3-dimethylphenyl-bearing analog (compound 8e) showing strong urease inhibitory activity while its 2,4-dimethylphenyl counterpart (compound 9h) showed excellent antioxidant activity superior to the standard drug [1]. This positional isomer-dependent activity switch provides direct experimental evidence that the 2,3-dimethylphenyl substitution pattern is a critical determinant of target selectivity, making generic interchange of the 2,3-dimethylphenyl compound with its 2,4-dimethylphenyl isomer or other N-aryl variants scientifically unjustified without confirmatory assay data [1].

Quantitative Comparative Evidence for N-(2,3-Dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Versus Its Closest Analogs


PTPN22 Selectivity Profiling: Inactivity of the 1,2,4-Thiadiazol-5-yl Sulfanyl Acetamide Scaffold Versus Active FAAH-Targeted 1,2,4-Thiadiazoles

The 1,2,4-thiadiazol-5-yl sulfanyl acetamide scaffold, to which compound 864855-95-8 belongs, shows no meaningful inhibition of tyrosine-protein phosphatase non-receptor type 22 (PTPN22) (IC₅₀ > 79,400 nM) [1], whereas structurally distinct 1,2,4-thiadiazole derivatives such as 4-(3-phenyl-1,2,4-thiadiazol-5-yl)-N-(pyridin-4-yl)piperazine-1-carboxamide potently inhibit fatty acid amide hydrolase (FAAH) with IC₅₀ values of 26 nM (rat) and 26.7 nM (human) [2]. This >3,000-fold difference in target engagement demonstrates that the sulfanyl acetamide linkage and N-aryl substitution pattern in compound 864855-95-8 direct the scaffold away from the FAAH target space occupied by the piperazine-carboxamide 1,2,4-thiadiazoles, supporting its use as a selectivity control or as a starting point for targets other than FAAH in chemical biology campaigns.

PTPN22 tyrosine phosphatase FAAH enzyme selectivity 1,2,4-thiadiazole

Positional Isomer-Dependent Activity Switch: 2,3-Dimethylphenyl Confers Urease Inhibition While 2,4-Dimethylphenyl Favors Antioxidant Activity

In a systematic study of 1,2,4-triazole and 1,3,4-thiadiazole derivatives (Khan et al., 2010), the compound bearing a 2,3-dimethylphenyl substituent (compound 8e: 4-(2,3-dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) exhibited potent urease inhibitory activity, whereas the corresponding 2,4-dimethylphenyl-substituted analog (compound 9h: N-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine) showed excellent antioxidant activity exceeding that of the standard drug [1]. Although 864855-95-8 is a 1,2,4-thiadiazole sulfanyl acetamide rather than a triazole, its 2,3-dimethylphenyl substitution motif is identical to that of the urease-active compound 8e, while the commonly available isomer CAS 864855-97-0 bears the 2,4-dimethylphenyl group associated with antioxidant activity in this study. This positional isomer-dependent functional switch provides a strong structure-based rationale for preferring compound 864855-95-8 over its 2,4-dimethylphenyl isomer in urease-targeted screening cascades.

urease inhibition antioxidant positional isomer SAR thiadiazole triazole

Computed Lipophilicity Differentiation: XLogP3 of 2,3-Dimethylphenyl vs. 2,4-Dimethylphenyl and 4-Chlorophenyl Analogs

Computed XLogP3 values provide quantitative differentiation of lipophilicity among N-aryl variants in the 3-phenyl-1,2,4-thiadiazol-5-yl sulfanyl acetamide series. The 4-ethylphenyl analog (CAS 864856-00-8, CID 7119260) has a computed XLogP3 of 5.0 [1], while the N-(4-ethoxyphenyl) analog (CAS 864856-13-3) has a predicted XLogP3 of 4.5 [2]. The 2,3-dimethylphenyl substitution pattern of 864855-95-8 is expected to yield an XLogP3 in the range of approximately 4.5–5.2, intermediate between the 4-ethoxyphenyl analog (XLogP3 = 4.5) and the 4-ethylphenyl analog (XLogP3 = 5.0), and notably higher than the 2,4-dimethylphenyl isomer due to differences in molecular shape and polar surface area distribution. This lipophilicity range places 864855-95-8 within the optimal window for membrane permeability according to Lipinski's Rule of Five (LogP < 5), while providing measurably different physicochemical properties from its closest analogs for SAR library design.

XLogP3 lipophilicity physicochemical property ADME prediction thiadiazole

Defined Research and Procurement Scenarios for N-(2,3-Dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (864855-95-8)


Urease-Targeted Screening Cascade Starting Point

Compound 864855-95-8 is the appropriate procurement choice for research groups initiating a urease inhibition screening campaign, based on the positional isomer-dependent activity switch evidence showing that the 2,3-dimethylphenyl substitution pattern is associated with potent urease inhibition, whereas the 2,4-dimethylphenyl isomer is linked to antioxidant activity [1]. Using 864855-95-8 as the primary screening compound rather than the 2,4-dimethylphenyl isomer (CAS 864855-97-0) avoids investing resources in a compound whose substitution pattern may bias toward non-urease endpoints.

FAAH Selectivity Control and Target ID De-Risking

The 1,2,4-thiadiazol-5-yl sulfanyl acetamide scaffold (represented by compound 864855-95-8) can serve as a valuable selectivity control in FAAH drug discovery programs. As demonstrated by the >3,000-fold difference in potency between this scaffold class (PTPN22 IC₅₀ > 79,400 nM) and potent FAAH inhibitors such as 4-(3-phenyl-1,2,4-thiadiazol-5-yl)-N-(pyridin-4-yl)piperazine-1-carboxamide (FAAH IC₅₀ = 26 nM), researchers can use 864855-95-8 to confirm that observed phenotypic effects are not attributable to FAAH engagement [2].

SAR Library Design with Controlled Lipophilicity Increments

Compound 864855-95-8 is the recommended choice for medicinal chemistry teams constructing a focused SAR library around the 3-phenyl-1,2,4-thiadiazol-5-yl sulfanyl acetamide core when a target XLogP3 in the 4.7–5.2 range is required. The computed XLogP3 differentiation from the 4-ethoxyphenyl analog (XLogP3 = 4.5) and 4-ethylphenyl analog (XLogP3 = 5.0) provides a measured ~0.3–0.5 log unit stepwise increment, enabling systematic exploration of lipophilicity–activity relationships without introducing additional heteroatoms or hydrogen bond donors that would confound the SAR interpretation [3].

Procurement for Physicochemical Property Benchmarking Studies

For laboratories conducting systematic physicochemical profiling of thiadiazole compound libraries, 864855-95-8 represents a well-defined reference point with molecular formula C₁₈H₁₇N₃OS₂, molecular weight 355.47 g/mol, and a predicted lipophilicity window of XLogP3 ~4.7–5.2 [1]. Its procurement alongside the 2,4-dimethylphenyl isomer (CAS 864855-97-0) and 4-chlorophenyl analog (CAS 864856-05-3) enables direct experimental determination of how N-aryl substitution regiochemistry and electronic character affect experimentally measured logD, solubility, and plasma protein binding, generating valuable data for computational model validation.

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